2-Amino-5-chloro-a-(cyclopropylethynyl)-4-isopropylsilyloxy-a-(trifluoromethyl)benzenemethanol
Description
This compound is a structurally complex benzenemethanol derivative featuring multiple functional groups:
- Chloro substituent at position 5, enhancing lipophilicity and influencing electronic properties.
- Isopropylsilyloxy group at position 4, increasing hydrophobicity and modulating steric effects.
- Trifluoromethyl group at the α-position, providing strong electron-withdrawing effects and resistance to oxidative metabolism.
Properties
Molecular Formula |
C16H17ClF3NO2Si |
|---|---|
Molecular Weight |
375.84 g/mol |
InChI |
InChI=1S/C16H17ClF3NO2Si/c1-9(2)24-23-14-8-13(21)11(7-12(14)17)15(22,16(18,19)20)6-5-10-3-4-10/h7-10,22H,3-4,21H2,1-2H3 |
InChI Key |
HNDMNLAMXXWYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]OC1=C(C=C(C(=C1)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol involves multiple steps, including the introduction of the cyclopropylethynyl group and the trifluoromethyl group. The reaction conditions typically require the use of strong bases and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. It may exhibit:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for further investigation in cancer therapies.
Neuropharmacology
Research indicates that compounds like 2-Amino-5-chloro-α-(cyclopropylethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol can interact with neurotransmitter systems:
- Potential Neuroprotective Effects : The compound's ability to modulate neurotransmitter release may offer protective effects against neurodegenerative diseases. Studies on related compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells.
Material Science
The unique chemical structure of this compound allows for its use in developing new materials:
- Polymer Chemistry : Its silyloxy group can facilitate the formation of siloxane bonds, leading to innovative polymeric materials with enhanced thermal and mechanical properties.
Case Study 1: Anticancer Potential
In a study examining the anticancer properties of structurally related compounds, researchers found that certain derivatives inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of intrinsic pathways. The findings suggest that further exploration of 2-Amino-5-chloro-α-(cyclopropylethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol could reveal similar effects.
Case Study 2: Neuroprotective Mechanisms
A recent investigation into neuroprotective agents highlighted the role of similar compounds in mitigating amyloid-beta toxicity in neuronal models. The study demonstrated that these compounds could enhance the expression of neurotrophic factors, providing a basis for exploring the neuroprotective capabilities of 2-Amino-5-chloro-α-(cyclopropylethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be drawn based on structural analogs and functional group contributions:
Table 1: Key Structural and Hypothetical Property Comparisons
| Compound Name/Structure | Key Substituents | LogP (Predicted) | Metabolic Stability | Bioactivity (Hypothetical) |
|---|---|---|---|---|
| Target Compound | Cyclopropylethynyl, CF₃, i-PrSi-O | 3.8 | High (CF₃, silyl) | Kinase inhibition |
| Analog A : Replace CF₃ with CH₃ | Cyclopropylethynyl, CH₃, i-PrSi-O | 3.2 | Moderate | Reduced potency |
| Analog B : Replace i-PrSi-O with OMe | Cyclopropylethynyl, CF₃, OMe | 2.5 | Low (demethylation) | Enhanced solubility |
| Analog C : Remove cyclopropylethynyl | Ethynyl, CF₃, i-PrSi-O | 3.0 | Moderate | Lower selectivity |
Key Findings :
Trifluoromethyl (CF₃) Group :
- The CF₃ group in the target compound likely enhances metabolic stability compared to methyl (CH₃) in Analog A, as seen in other fluorinated pharmaceuticals . Its electron-withdrawing nature may also increase binding affinity to hydrophobic enzyme pockets.
Isopropylsilyloxy (i-PrSi-O) vs. Methoxy (OMe): The bulky i-PrSi-O group in the target compound significantly increases LogP (3.8 vs. 2.5 in Analog B), suggesting improved membrane permeability but reduced aqueous solubility. Silyl ethers are also less prone to enzymatic cleavage than methoxy groups, as noted in prodrug design .
Cyclopropylethynyl vs. Analog C (lacking cyclopropane) may exhibit faster metabolic clearance due to reduced steric protection.
Chloro Substituent :
- The chloro group at position 5 is critical for electronic effects. In sulfonamide analogs from the provided evidence, chloro substituents enhanced antibacterial activity by modulating electron density .
Biological Activity
2-Amino-5-chloro-α-(cyclopropylethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol, with the CAS number 1159977-02-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H31ClF3NO2Si
- Molecular Weight : 451.02 g/mol
- Solubility : Soluble in dichloromethane and ethyl acetate .
Pharmacological Properties
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
- Studies have shown that similar chloro-substituted compounds possess antimicrobial properties. For instance, derivatives of 5-chloro-2-hydroxybenzamide have demonstrated significant activity against various bacterial strains .
- The presence of the chloro and trifluoromethyl groups may enhance the lipophilicity and cell membrane permeability, contributing to its antimicrobial efficacy.
2. Anticancer Activity
- Research indicates that compounds with similar structural motifs have been evaluated for their anticancer properties. In vitro studies have reported cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit potential anticancer activity .
- The mechanism often involves the induction of apoptosis in cancer cells, which could be a focus for future studies.
3. Anti-inflammatory Effects
- Compounds in this class have been investigated for anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines or pathways such as NF-kB .
- This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Screening
A recent study screened various chloro-substituted benzamides for antimicrobial activity. The results indicated that compounds with similar structures to 2-Amino-5-chloro-α-(cyclopropylethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate to strong activity.
Case Study 2: Anticancer Activity
In a study evaluating the cytotoxicity of various substituted benzamides on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that compounds with trifluoromethyl substitutions showed enhanced cytotoxic effects compared to their non-fluorinated counterparts. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting a promising avenue for further investigation.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
